molecular formula C21H24N6O4S B2807692 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 897622-65-0

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2807692
CAS No.: 897622-65-0
M. Wt: 456.52
InChI Key: FQRCEGQEOZJNJI-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a tetrazole ring, a morpholine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Benzamide Moiety: The tetrazole intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used but could include sulfonamides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the tetrazole ring, which is known to mimic carboxylate groups in biological systems.

Medicine

Medicinally, compounds containing tetrazole rings are often investigated for their potential as antihypertensive agents, anti-inflammatory drugs, and antimicrobial agents. The morpholine sulfonyl group may enhance the solubility and bioavailability of these compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)benzamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(ethylsulfonyl)benzamide

Uniqueness

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholine sulfonyl group, which can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds with simpler sulfonyl groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-15-3-6-18(13-16(15)2)27-20(23-24-25-27)14-22-21(28)17-4-7-19(8-5-17)32(29,30)26-9-11-31-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRCEGQEOZJNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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